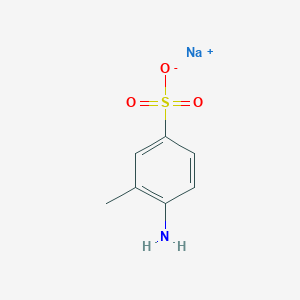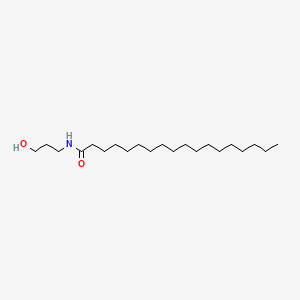![molecular formula C31H26N3NaO6S B7824824 sodium;1-amino-4-[3-(benzamidomethyl)-2,4,6-trimethylanilino]-9,10-dioxoanthracene-2-sulfonate](/img/structure/B7824824.png)
sodium;1-amino-4-[3-(benzamidomethyl)-2,4,6-trimethylanilino]-9,10-dioxoanthracene-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “sodium;1-amino-4-[3-(benzamidomethyl)-2,4,6-trimethylanilino]-9,10-dioxoanthracene-2-sulfonate” is known as lithium hydroxide. It is an inorganic compound with the chemical formula LiOH. Lithium hydroxide is a white hygroscopic crystalline material that is soluble in water and slightly soluble in ethanol. It is commonly used in various industrial applications, including the production of lithium-ion batteries, ceramics, and as a carbon dioxide scrubber in breathing gas purification systems for spacecraft and submarines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium hydroxide can be synthesized through several methods:
-
Reaction of lithium carbonate with calcium hydroxide: : [ \text{Li}_2\text{CO}_3 + \text{Ca(OH)}_2 \rightarrow 2\text{LiOH} + \text{CaCO}_3 ] This reaction involves mixing lithium carbonate with calcium hydroxide in water, resulting in the precipitation of calcium carbonate and the formation of lithium hydroxide in solution.
-
Electrolysis of lithium chloride: : [ \text{LiCl} + \text{H}_2\text{O} \rightarrow \text{LiOH} + \text{HCl} ] In this method, lithium chloride is dissolved in water and subjected to electrolysis, producing lithium hydroxide and hydrogen chloride.
Industrial Production Methods
Industrial production of lithium hydroxide typically involves the extraction of lithium from spodumene ore. The ore is first converted to lithium carbonate, which is then reacted with calcium hydroxide to produce lithium hydroxide. This process is carried out in large-scale reactors under controlled conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium hydroxide undergoes several types of chemical reactions, including:
-
Neutralization reactions: : Reacts with acids to form lithium salts and water. [ \text{LiOH} + \text{HCl} \rightarrow \text{LiCl} + \text{H}_2\text{O} ]
-
Dehydration reactions: : When heated, lithium hydroxide monohydrate loses water to form anhydrous lithium hydroxide. [ \text{LiOH} \cdot \text{H}_2\text{O} \rightarrow \text{LiOH} + \text{H}_2\text{O} ]
-
Carbonation reactions: : Reacts with carbon dioxide to form lithium carbonate. [ 2\text{LiOH} + \text{CO}_2 \rightarrow \text{Li}_2\text{CO}_3 + \text{H}_2\text{O} ]
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid.
Heat: For dehydration reactions.
Carbon dioxide: For carbonation reactions.
Major Products Formed
Lithium chloride: Formed from neutralization with hydrochloric acid.
Lithium carbonate: Formed from carbonation with carbon dioxide.
Anhydrous lithium hydroxide: Formed from dehydration of lithium hydroxide monohydrate.
Wissenschaftliche Forschungsanwendungen
Lithium hydroxide has a wide range of scientific research applications:
Chemistry: Used as a strong base in various chemical reactions and as a catalyst in organic synthesis.
Biology: Utilized in the preparation of buffer solutions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in the treatment of bipolar disorder and other psychiatric conditions.
Industry: Essential in the production of lithium-ion batteries, ceramics, and as a carbon dioxide scrubber in breathing gas purification systems.
Wirkmechanismus
The mechanism of action of lithium hydroxide in various applications depends on its chemical properties:
As a base: Lithium hydroxide dissociates in water to produce hydroxide ions, which can neutralize acids and participate in various chemical reactions.
In lithium-ion batteries: Lithium hydroxide is used to produce lithium cobalt oxide, a key component of the cathode material. The lithium ions move between the anode and cathode during the charging and discharging cycles, facilitating the storage and release of electrical energy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium hydroxide (NaOH): Another strong base, but more commonly used in industrial applications due to its lower cost.
Potassium hydroxide (KOH): Similar in reactivity to lithium hydroxide but has different solubility and handling properties.
Uniqueness
Lithium hydroxide is unique due to its specific applications in the production of lithium-ion batteries and its role in carbon dioxide scrubbing systems. Its relatively high solubility in water and ability to form lithium salts make it particularly valuable in these specialized applications.
Eigenschaften
IUPAC Name |
sodium;1-amino-4-[3-(benzamidomethyl)-2,4,6-trimethylanilino]-9,10-dioxoanthracene-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N3O6S.Na/c1-16-13-17(2)28(18(3)22(16)15-33-31(37)19-9-5-4-6-10-19)34-23-14-24(41(38,39)40)27(32)26-25(23)29(35)20-11-7-8-12-21(20)30(26)36;/h4-14,34H,15,32H2,1-3H3,(H,33,37)(H,38,39,40);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHDOLUPOLKDSG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CNC(=O)C2=CC=CC=C2)C)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1CNC(=O)C2=CC=CC=C2)C)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N3NaO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{[(3-Nitrophenyl)methane]sulfonyl}piperidine](/img/structure/B7824759.png)













